molecular formula C53H60Cl2N2O18 B10827320 Asante NaTRIUM Green-2 AM

Asante NaTRIUM Green-2 AM

Cat. No.: B10827320
M. Wt: 1083.9 g/mol
InChI Key: OTIAVQNFWAJQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ING-2 AM is a membrane-permeable fluorescent indicator specifically designed for sodium ions (Na+). It exhibits a binding affinity with a dissociation constant (Kd) of 20 mM. The compound has excitation and emission maxima at 525 nm and 545 nm, respectively, and achieves a 20-fold selectivity over potassium ions (K+) . It is widely used in in vitro and in situ experiments to detect real-time sodium influx .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ING-2 AM involves the synthesis of its precursor, followed by esterification to form the final compound. The precursor is synthesized through a series of organic reactions, including halogenation, esterification, and condensation reactions. The final esterification step involves the reaction of the precursor with acetoxymethyl chloride in the presence of a base, such as triethylamine, to yield ING-2 AM .

Industrial Production Methods: In industrial settings, the production of ING-2 AM follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: ING-2 AM primarily undergoes hydrolysis reactions, where the ester bonds are cleaved in the presence of water or aqueous solutions. This hydrolysis results in the formation of the corresponding carboxylic acid and alcohol derivatives .

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous buffer solutions at neutral or slightly basic pH.

    Esterification: Acetoxymethyl chloride and a base such as triethylamine.

Major Products Formed: The major products formed from the hydrolysis of ING-2 AM are the corresponding carboxylic acid and alcohol derivatives .

Scientific Research Applications

ING-2 AM is extensively used in scientific research due to its unique properties as a sodium ion indicator. Some of its applications include:

Mechanism of Action

ING-2 AM exerts its effects by binding to sodium ions with high specificity. The binding of sodium ions to ING-2 AM results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of sodium ion concentrations in real-time. The molecular targets of ING-2 AM are sodium ion channels and transporters, which facilitate the influx of sodium ions into cells .

Comparison with Similar Compounds

    Sodium-binding benzofuran isophthalate (SBFI): Another sodium ion indicator with different spectral properties and binding affinity.

    Coronene: A fluorescent dye used for similar applications but with different selectivity and sensitivity.

Comparison: ING-2 AM is unique in its high selectivity for sodium ions over potassium ions and its improved cellular loading and brightness compared to other sodium ion indicators like SBFI. Its spectral properties and large dynamic range make it particularly suitable for high-throughput screening applications .

Properties

Molecular Formula

C53H60Cl2N2O18

Molecular Weight

1083.9 g/mol

IUPAC Name

acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[13-(2-methoxy-4-methylphenyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate

InChI

InChI=1S/C53H60Cl2N2O18/c1-32-7-11-41(43(25-32)64-5)56-15-19-66-20-16-57(18-22-68-24-23-67-21-17-56)42-12-8-36(28-44(42)65-6)47-39-26-37(9-13-45(61)72-29-69-33(2)58)50(63)48(54)52(39)75-53-40(47)27-38(10-14-46(62)73-30-70-34(3)59)51(49(53)55)74-31-71-35(4)60/h7-8,11-12,25-28H,9-10,13-24,29-31H2,1-6H3

InChI Key

OTIAVQNFWAJQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC

Origin of Product

United States

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